molecular formula C13H9Cl2NOS2 B5462294 2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5462294
M. Wt: 330.3 g/mol
InChI Key: UXVAYUCJWAWCTD-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one, also known as Clotrimazole, is a synthetic antifungal medication that is widely used in the treatment of various fungal infections. Clotrimazole belongs to the class of azole antifungal agents and is effective against a wide range of fungal species.

Mechanism of Action

2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, causing the fungal cell to die.
Biochemical and Physiological Effects:
2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has been found to have minimal toxicity in humans and is generally well-tolerated. However, it can cause some side effects, such as skin irritation, itching, and burning. 2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one can also interact with other medications, such as warfarin and cyclosporine, and should be used with caution in patients taking these medications.

Advantages and Limitations for Lab Experiments

2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one is widely used in laboratory experiments due to its broad-spectrum antifungal properties and low toxicity. However, it has some limitations, such as its low solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the research on 2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one. One area of research is the development of new formulations of 2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one that can improve its solubility and efficacy. Another area of research is the investigation of 2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one's potential use in the treatment of other diseases, such as cancer and neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of 2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one and its interactions with other compounds in the experimental system.

Synthesis Methods

2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one can be synthesized by the reaction of 2-chloro-4-nitroaniline with allylthiol to form 2-allylthio-4-chloro-5-nitroaniline. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3,4-dichlorobenzaldehyde to form 2-(allylthio)-4-(3,4-dichlorobenzylidene)thiazol-5(4H)-one.

Scientific Research Applications

2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. 2-(allylthio)-4-(3,4-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has also been studied for its potential use in the treatment of other diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4Z)-4-[(3,4-dichlorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NOS2/c1-2-5-18-13-16-11(12(17)19-13)7-8-3-4-9(14)10(15)6-8/h2-4,6-7H,1,5H2/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVAYUCJWAWCTD-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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